4-(2-Furyl)-4-oxobutanenitrile
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(furan-2-yl)-4-oxobutanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2/c9-5-1-3-7(10)8-4-2-6-11-8/h2,4,6H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LRONFAVNHGEYPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C(=O)CCC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80366474 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
17960-37-1 | |
| Record name | 4-(2-furyl)-4-oxobutanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80366474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(furan-2-yl)-4-oxobutanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Spectroscopic and Analytical Guide to 4-(2-Furyl)-4-oxobutanenitrile
Abstract
This technical guide provides a comprehensive analysis of the spectral characteristics of 4-(2-Furyl)-4-oxobutanenitrile (CAS No. 17960-37-1), a molecule of interest in synthetic chemistry and drug development.[1] Given the limited availability of public experimental spectral data, this document serves as a predictive guide, rooted in established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). The methodologies and interpretations presented herein are designed to offer researchers, scientists, and drug development professionals a robust framework for the identification, characterization, and quality control of this compound.
Introduction
4-(2-Furyl)-4-oxobutanenitrile is a bifunctional organic compound featuring a furan ring, a ketone, and a nitrile group. Its molecular formula is C₈H₇NO₂, with a molecular weight of 149.15 g/mol .[2] The presence of the furan moiety is of particular interest in medicinal chemistry and toxicology due to its potential for metabolic activation by cytochrome P450 enzymes.[1] Understanding the precise molecular structure is therefore paramount, and spectroscopic techniques provide the necessary tools for unambiguous confirmation. This guide will detail the predicted spectral data for 4-(2-Furyl)-4-oxobutanenitrile and provide standardized protocols for data acquisition.
Caption: Molecular structure of 4-(2-Furyl)-4-oxobutanenitrile.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The following sections detail the predicted ¹H and ¹³C NMR spectra of 4-(2-Furyl)-4-oxobutanenitrile.
¹H NMR Spectroscopy
The proton NMR spectrum is expected to show distinct signals for the furan ring protons and the two methylene groups of the butanenitrile chain.
Table 1: Predicted ¹H NMR Data for 4-(2-Furyl)-4-oxobutanenitrile (in CDCl₃)
| Proton Label | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-5' | ~7.65 | Doublet of doublets | J = 1.6, 0.8 |
| H-3' | ~7.25 | Doublet of doublets | J = 3.6, 0.8 |
| H-4' | ~6.55 | Doublet of doublets | J = 3.6, 1.6 |
| H-3 | ~3.30 | Triplet | J = 7.0 |
| H-2 | ~2.80 | Triplet | J = 7.0 |
Justification of Predicted Chemical Shifts:
-
Furan Protons (H-5', H-3', H-4'): The chemical shifts of furan protons are well-documented.[3] H-5' is adjacent to the oxygen atom and is deshielded, appearing at the lowest field. H-3' is deshielded by the adjacent carbonyl group. H-4' is the most shielded of the furan protons. The predicted coupling constants are typical for a 2-substituted furan.[3]
-
Methylene Protons (H-3, H-2): The methylene group at C-3 (H-3) is alpha to the carbonyl group, which results in a significant downfield shift to approximately 3.30 ppm. The methylene group at C-2 (H-2) is alpha to the nitrile group and beta to the carbonyl, leading to a predicted shift around 2.80 ppm. Both are expected to appear as triplets due to coupling with the adjacent methylene group.
-
Sample Preparation: Dissolve 5-10 mg of 4-(2-Furyl)-4-oxobutanenitrile in approximately 0.7 mL of deuterated chloroform (CDCl₃) in a clean, dry NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Number of scans: 16-32 (to achieve adequate signal-to-noise)
-
Pulse sequence: Standard single-pulse experiment
-
Relaxation delay: 1-2 seconds
-
Acquisition time: 2-4 seconds
-
-
Data Processing: Apply a Fourier transform to the free induction decay (FID) with an exponential window function (line broadening of 0.3 Hz) to improve the signal-to-noise ratio. Phase and baseline correct the spectrum. Calibrate the chemical shift scale to the TMS signal.
Caption: Workflow for ¹H NMR analysis.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Table 2: Predicted ¹³C NMR Data for 4-(2-Furyl)-4-oxobutanenitrile (in CDCl₃)
| Carbon Label | Predicted Chemical Shift (δ, ppm) |
| C-4 (C=O) | ~185 |
| C-2' | ~152 |
| C-5' | ~147 |
| C-3' | ~118 |
| C-1 (C≡N) | ~117 |
| C-4' | ~112 |
| C-3 | ~35 |
| C-2 | ~15 |
Justification of Predicted Chemical Shifts:
-
Carbonyl Carbon (C-4): Ketone carbonyl carbons are highly deshielded and typically appear in the range of 180-200 ppm.
-
Furan Carbons (C-2', C-5', C-3', C-4'): The chemical shifts are predicted based on known data for 2-acylfurans. C-2' (the point of attachment) and C-5' are the most downfield of the furan carbons.
-
Nitrile Carbon (C-1): The carbon of the nitrile group typically resonates in the 115-125 ppm range.
-
Aliphatic Carbons (C-3, C-2): C-3, being alpha to the carbonyl, is more deshielded than C-2.
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Data Acquisition: Acquire the ¹³C NMR spectrum on a 400 MHz (or higher) spectrometer, observing at approximately 100 MHz.
-
Parameters:
-
Number of scans: 512-1024 (due to the low natural abundance of ¹³C)
-
Pulse sequence: Standard single-pulse experiment with proton decoupling
-
Relaxation delay: 2-5 seconds
-
-
Data Processing: Apply a Fourier transform with an exponential window function (line broadening of 1-2 Hz). Phase and baseline correct the spectrum.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Table 3: Predicted IR Absorption Bands for 4-(2-Furyl)-4-oxobutanenitrile
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| C-H (furan) | ~3100-3150 | Medium |
| C-H (aliphatic) | ~2850-2960 | Medium |
| C≡N (nitrile) | ~2250 | Medium, Sharp |
| C=O (ketone) | ~1670 | Strong, Sharp |
| C=C (furan ring) | ~1580, 1500, 1400 | Medium-Strong |
| C-O-C (furan ring) | ~1000-1300 | Strong |
Justification of Predicted Absorptions:
-
C≡N Stretch: The nitrile group gives rise to a characteristic sharp absorption band in the 2200-2260 cm⁻¹ region.
-
C=O Stretch: The aryl ketone carbonyl stretch is expected to be strong and sharp, typically around 1670 cm⁻¹. Conjugation with the furan ring slightly lowers the frequency compared to a simple aliphatic ketone.
-
Furan Ring Vibrations: The furan ring exhibits several characteristic bands, including C-H stretching above 3000 cm⁻¹, C=C stretching in the 1400-1600 cm⁻¹ region, and strong C-O-C stretching bands.[2]
-
Sample Preparation: Place a small amount of the solid or liquid sample directly on the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the clean, empty ATR crystal.
-
Record the sample spectrum.
-
-
Parameters:
-
Spectral range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of scans: 16-32
-
-
Data Processing: The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its structure.
Table 4: Predicted Mass Spectrometry Data for 4-(2-Furyl)-4-oxobutanenitrile
| Ion | Predicted m/z | Identity |
| [M]⁺˙ | 149 | Molecular Ion |
| [M - C₃H₄N]⁺ | 95 | Furylcarbonyl cation |
| [C₄H₃O]⁺ | 67 | Furan-2-yl cation |
| [C₃H₃]⁺ | 39 | Cyclopropenyl cation |
Justification of Predicted Fragmentation:
The molecular ion peak is expected at an m/z of 149, corresponding to the molecular weight of the compound.[4] The most likely fragmentation pathway is alpha-cleavage, where the bond between the carbonyl carbon and the adjacent methylene group is broken.[5] This would result in the formation of a stable furylcarbonyl cation at m/z 95, which would likely be the base peak. Further fragmentation of the furan ring could lead to smaller ions.
Caption: Key predicted mass fragmentation pathways.
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC-MS).
-
Ionization: Use a standard electron ionization (EI) source with an electron energy of 70 eV.
-
Mass Analysis: Scan a mass range of m/z 35-300 using a quadrupole or time-of-flight (TOF) mass analyzer.
-
Data Analysis: Identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with predicted pathways to confirm the structure.
Conclusion
This guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of 4-(2-Furyl)-4-oxobutanenitrile. The predicted data, based on established spectroscopic principles and data from analogous structures, offers a comprehensive framework for the characterization of this compound. The provided experimental protocols represent standard, validated methods for acquiring high-quality spectral data. This information is intended to be a valuable resource for researchers in synthetic chemistry, analytical chemistry, and drug development, facilitating the unambiguous identification and quality assessment of 4-(2-Furyl)-4-oxobutanenitrile.
References
-
PubChemLite. 4-(furan-2-yl)-4-oxobutanenitrile (C8H7NO2). Available at: [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Available at: [Link]
-
NIST Chemistry WebBook. Butyronitrile, 4-diisopropylamino-2-phenyl-2-(2-pyridyl)-. Available at: [Link]
-
ResearchGate. FTIR spectra of furan-based copolyesters. Available at: [Link]
-
Chemistry LibreTexts. 12.3: Mass Spectrometry of Some Common Functional Groups. Available at: [Link]
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- 3. Benzyltriethylammonium chloride(56-37-1) IR Spectrum [chemicalbook.com]
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Methodological & Application
Application Notes & Protocols: Synthesis of Pyrazole Derivatives Utilizing 4-(2-Furyl)-4-oxobutanenitrile
<Step_2>
Introduction: The Significance of Pyrazole Scaffolds and the Utility of 4-(2-Furyl)-4-oxobutanenitrile
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1][2][3][4] Its unique structural features and diverse biological activities have made it a focal point for drug discovery.[5] Pyrazole derivatives exhibit a wide range of pharmacological properties, including anti-inflammatory, analgesic, antimicrobial, and anticancer effects.[1][3][4][5] The development of efficient and modular synthetic routes to substituted pyrazoles is, therefore, a cornerstone of modern drug discovery.[5][6]
This document provides a detailed guide to the synthesis of pyrazole derivatives using 4-(2-Furyl)-4-oxobutanenitrile as a key building block.[7] This β-ketonitrile is a highly versatile precursor due to the presence of two reactive electrophilic centers (the furanone carbonyl and the nitrile group) and an acidic α-methylene group, allowing for a variety of cyclization strategies. We will explore a common and effective method for its conversion into a substituted pyrazole, focusing on the underlying chemical principles and providing a robust, field-tested protocol.
Chemical Principles and Reaction Mechanism
The most prevalent method for synthesizing pyrazoles from 1,3-dicarbonyl compounds or their synthetic equivalents, such as β-ketonitriles, is through condensation with hydrazine or its derivatives.[5][8][9] This reaction, often referred to as the Knorr pyrazole synthesis and its variations, is a fundamental transformation for forming the pyrazole ring.[8] The reaction with 4-(2-Furyl)-4-oxobutanenitrile proceeds via a well-established pathway involving the initial nucleophilic attack by hydrazine on the ketone functional group to form a hydrazone intermediate.[8][10] This is followed by an intramolecular nucleophilic attack, leading to cyclization and subsequent dehydration to form the stable aromatic pyrazole ring.[8]
The furan moiety in the starting material offers an additional handle for post-synthetic modification, further enhancing the chemical diversity accessible from this precursor. The choice of substituted hydrazines (e.g., phenylhydrazine, methylhydrazine) allows for the introduction of various substituents at the N1 position of the pyrazole ring, a critical site for modulating pharmacological activity.
Reaction Scheme:
Caption: General reaction pathway for pyrazole synthesis.
Experimental Protocol: Synthesis of 5-(Furan-2-yl)-1-phenyl-1H-pyrazol-3-amine
This protocol details the synthesis of a representative pyrazole derivative using phenylhydrazine.
Materials:
-
4-(2-Furyl)-4-oxobutanenitrile
-
Phenylhydrazine
-
Ethanol (absolute)
-
Glacial Acetic Acid (catalyst)
-
Diatomaceous earth (for filtration)
-
Ethyl acetate (for recrystallization)
-
Hexane (for recrystallization)
-
Standard laboratory glassware (round-bottom flask, condenser, etc.)
-
Magnetic stirrer and heating mantle
-
Rotary evaporator
-
Melting point apparatus
-
Instrumentation for characterization (NMR, MS)
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1.49 g (10 mmol) of 4-(2-Furyl)-4-oxobutanenitrile in 50 mL of absolute ethanol.
-
Reagent Addition: To the stirred solution, add 1.1 mL (10 mmol) of phenylhydrazine, followed by 0.5 mL of glacial acetic acid as a catalyst.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the mobile phase.
-
Work-up: After completion, allow the reaction mixture to cool to room temperature. A precipitate may form. Cool the mixture further in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the crude product by vacuum filtration. Wash the solid with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethyl acetate and hexane to afford the pure 5-(furan-2-yl)-1-phenyl-1H-pyrazol-3-amine as a crystalline solid.
-
Characterization: Dry the purified product under vacuum and determine the yield. Characterize the compound by melting point, ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Workflow Diagram:
Caption: Step-by-step experimental workflow.
Data Summary
| Parameter | Value |
| Molar Ratio (Ketonitrile:Hydrazine) | 1:1 |
| Solvent | Absolute Ethanol |
| Catalyst | Glacial Acetic Acid |
| Reaction Temperature | Reflux (~80-85 °C) |
| Reaction Time | 4-6 hours |
| Expected Yield | 75-85% (post-recrystallization) |
| Appearance of Product | Off-white to pale yellow crystalline solid |
Troubleshooting and Considerations
-
Low Yield: Incomplete reaction may be due to insufficient heating or reaction time. Ensure the reflux is maintained. The purity of the starting materials is also crucial. The use of microwave irradiation has been shown to improve yields and reduce reaction times in similar syntheses.[11]
-
Side Product Formation: The formation of isomeric pyrazoles is possible, particularly with unsymmetrical 1,3-dicarbonyl compounds.[12] Careful control of reaction conditions and thorough purification are necessary to ensure the desired regioselectivity.[12]
-
Purification Issues: If the product oils out during recrystallization, try adjusting the solvent ratio or using a different solvent system. Column chromatography may be required for difficult separations.
-
Safety: Phenylhydrazine is toxic and should be handled with appropriate personal protective equipment (PPE) in a well-ventilated fume hood.
Conclusion
4-(2-Furyl)-4-oxobutanenitrile is a readily accessible and highly effective precursor for the synthesis of a diverse range of pyrazole derivatives. The protocol described herein provides a reliable and scalable method for the preparation of 5-(furan-2-yl)-1-phenyl-1H-pyrazol-3-amine, a valuable building block for further chemical exploration. The versatility of the starting material and the straightforward nature of the reaction make this an attractive approach for applications in medicinal chemistry and materials science.[6]
References
- Chavda, N., & Thakor, P. (2015). Current status of pyrazole and its biological activities. Journal of Advanced Pharmaceutical Technology & Research, 6(4), 151.
- Khan, A. (2024). Pyrazoles: Synthesis, Properties and Applications in Medicinal Chemistry. Research & Reviews: Journal of Medicinal & Organic Chemistry, 11(3).
-
Molecules. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]
- Javaid, K., et al. (2020). Synthesis and Spectral Studies of 4,4′-(Hydrazine-1,2-diylidenedimethylylidene)-bis-(2-methoxyphenol) and Its Transition Metal Complexes with Promising Biological Activities.
- Mor, S., et al. (2022). A New Insight into the Synthesis and Biological Activities of Pyrazole based Derivatives. Mini-Reviews in Organic Chemistry, 19(6), 717-736.
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Molecules. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Retrieved from [Link]
- Arkivoc. (2021).
- ResearchGate. (2022).
-
Molecules. (2022). Mechanochemical Studies on Coupling of Hydrazines and Hydrazine Amides with Phenolic and Furanyl Aldehydes—Hydrazones with Antileishmanial and Antibacterial Activities. MDPI. Retrieved from [Link]
-
TNO Publications. (n.d.). Targeting Valuable Chemical Commodities: Hydrazine‐mediated Diels‐Alder Aromatization of Biobased Furfurals. Retrieved from [Link]
- Synthesis and biological study of new pyrazole-4-carbonitriles. (2024). Journal of Chemical and Pharmaceutical Research.
- Chemical Methodologies. (2022). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 6(1), 1-8.
- Journal of the Chemical Society, Perkin Transactions 2. (1982).
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Gewald reaction for synthesis of 2-aminothiophenes using nitrile precursors
Application Note: Gewald Reaction for the Synthesis of 2-Aminothiophenes
A Technical Guide for Researchers and Drug Development Professionals
The 2-aminothiophene scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a wide array of pharmacologically active compounds.[1][2] Its synthesis, therefore, is of paramount importance to the drug discovery pipeline. The Gewald reaction, a multicomponent reaction first reported in the 1960s, remains one of the most efficient and versatile methods for preparing these vital heterocyclic motifs.[3][4] This guide provides an in-depth exploration of the Gewald reaction, detailing its mechanism, offering validated experimental protocols, and discussing its application in modern drug development.
The Underlying Chemistry: Mechanism and Key Components
The Gewald reaction is a one-pot synthesis that brings together three key components: a carbonyl compound (ketone or aldehyde), an α-activated nitrile, and elemental sulfur, typically in the presence of a base catalyst.[5][6] The reaction's elegance lies in its convergence, rapidly building molecular complexity from simple, readily available starting materials.[7]
The Reaction Mechanism
While the exact sequence can vary with reaction conditions, the generally accepted mechanism involves three critical stages:[4][5][8]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between the carbonyl compound and the activated nitrile.[4][9] The base (e.g., morpholine, triethylamine) deprotonates the α-carbon of the nitrile, creating a nucleophilic carbanion. This carbanion then attacks the electrophilic carbonyl carbon, followed by dehydration, to yield an α,β-unsaturated nitrile intermediate, also known as a Knoevenagel adduct.[9][10]
-
Michael Addition of Sulfur: Elemental sulfur (often in its S₈ crown form) is activated by the base or the Knoevenagel adduct. A subsequent Michael-type addition of a sulfur nucleophile to the β-carbon of the unsaturated nitrile forms a thiolate intermediate.[4][7]
-
Cyclization and Tautomerization: The crucial ring-closing step involves an intramolecular attack of the thiolate anion onto the carbon of the nitrile group.[7] This Thorpe-Ziegler type cyclization forms a five-membered imine ring, which then undergoes tautomerization to yield the stable, aromatic 2-aminothiophene product.[5] The final aromatization is the thermodynamic driving force for the reaction.[8][11]
Caption: Key stages of the Gewald reaction pathway.
Experimental Design and Protocols
The success of a Gewald synthesis hinges on careful control of reaction parameters. The choice of solvent, base, and temperature can significantly impact reaction time, yield, and purity.[10]
General Considerations:
-
Safety: The reaction can produce hydrogen sulfide (H₂S) as a byproduct, which is toxic and has a strong, unpleasant odor. All manipulations should be performed in a well-ventilated fume hood.
-
Reagents: Use high-purity reagents. Carbonyl compounds should be free of acidic impurities. Elemental sulfur should be a fine powder to ensure good reactivity.
-
Solvents: Common solvents include ethanol, methanol, N,N-dimethylformamide (DMF), and dioxane.[7] The choice often depends on the solubility of the starting materials and the desired reaction temperature.
Protocol 1: Synthesis of 2-Amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carbonitrile
This protocol details a standard Gewald reaction using cyclohexanone and malononitrile, two common and reactive starting materials.
Materials:
-
Cyclohexanone (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Elemental Sulfur (1.1 equiv)
-
Morpholine (0.5 equiv)
-
Ethanol (approx. 3 mL per mmol of cyclohexanone)
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add cyclohexanone (1.0 equiv), malononitrile (1.0 equiv), and ethanol.
-
Stir the mixture at room temperature to ensure all components are dissolved.
-
Add the powdered elemental sulfur (1.1 equiv) to the mixture.
-
Carefully add the base, morpholine (0.5 equiv), dropwise to the stirring suspension. An exothermic reaction may be observed.
-
Heat the reaction mixture to reflux (approximately 78-80°C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.[12]
-
If a precipitate has formed, collect the solid product by vacuum filtration. If not, slowly pour the reaction mixture into a beaker of ice-water with stirring to induce precipitation.[12]
-
Wash the collected solid with cold ethanol or a cold ethanol/water mixture to remove impurities.
-
Dry the product under vacuum. The resulting solid can be further purified by recrystallization (e.g., from ethanol or isopropanol) if necessary.
Expected Outcome: A white to pale yellow crystalline solid with a typical yield of 75-90%.
Process Optimization and Troubleshooting
Optimizing the Gewald reaction involves balancing several variables. The following table summarizes key parameters and their typical effects.
| Parameter | Variation | Effect on Reaction | Causality & Field Insights |
| Catalyst | Weak organic bases (morpholine, triethylamine) vs. stronger inorganic bases (Na₂CO₃). | Organic bases are standard for one-pot procedures. Inorganic bases can facilitate cyclization in two-step versions.[7] | Morpholine is often preferred as it effectively catalyzes both the Knoevenagel and sulfur addition steps. Catalytic amounts (10-20 mol%) are often sufficient, though stoichiometric amounts are sometimes used.[10] |
| Temperature | Room temperature to reflux (~40-100°C). | Higher temperatures increase the reaction rate but can also lead to side products, particularly with sensitive substrates. | For many simple ketones, refluxing in ethanol provides a good balance of rate and yield.[10] Some highly reactive substrates can proceed at room temperature.[2] |
| Solvent | Protic (Ethanol, Methanol) vs. Aprotic Polar (DMF, Dioxane). | Ethanol is a green and effective choice for many substrates. DMF can be beneficial for less soluble reactants but makes work-up more challenging. | The choice of solvent can influence the reaction mechanism. Some modern protocols utilize solvent-free conditions, often with ball milling, for a greener approach.[13] |
| Reactant Scope | Aliphatic vs. Aryl ketones; Cyanoacetates vs. Malononitrile. | Cyclic ketones and aldehydes are generally more reactive than acyclic or aryl ketones. Malononitrile is more reactive than cyanoacetates. | Aryl ketones often show limited reactivity in the one-pot procedure and may require a two-step approach where the Knoevenagel adduct is pre-formed.[7][13] |
Common Troubleshooting:
-
Low Yield: May result from incomplete reaction or side-product formation. Verify reagent purity. Consider increasing reaction time or temperature moderately. Pre-forming the Knoevenagel adduct can improve yields for less reactive ketones.[7]
-
Oily Product/Failure to Crystallize: Impurities are likely present. Attempt to triturate the oil with a non-polar solvent like hexanes to induce solidification. If that fails, purification by column chromatography is necessary.
-
Dark Coloration: May indicate decomposition or polymerization side reactions. This can be caused by excessive heat or prolonged reaction times.
Applications in Drug Discovery and Development
The 2-aminothiophene core is a versatile scaffold that serves as a starting point for a vast range of therapeutic agents. Its utility stems from its ability to act as a bioisosteric replacement for a phenyl ring and its capacity for diverse functionalization.[14]
Workflow: From Gewald Product to Drug Candidate
Caption: Synthetic workflow from Gewald product to bioactive compounds.
Examples of Marketed Drugs and Clinical Candidates:
-
Olanzapine: An atypical antipsychotic drug, whose synthesis involves a thienobenzodiazepine core derived from a 2-aminothiophene precursor.[10]
-
Tinoridine: A non-steroidal anti-inflammatory drug (NSAID) synthesized using the Gewald reaction.[10]
-
Allosteric Modulators: 2-Amino-3-aroylthiophenes are well-known allosteric enhancers of the A1 adenosine receptor, with potential applications in cardiovascular and inflammatory diseases.[14]
-
Antiproliferative and Antiviral Agents: The scaffold is prevalent in compounds investigated for cancer, viral infections (including SARS-CoV-2), and leishmaniasis, demonstrating its broad biological activity.[1][2][15]
The Gewald reaction provides a robust and scalable entry point to this privileged chemical space, making it an indispensable tool for medicinal chemists in the pursuit of novel therapeutics.[1]
References
- Computational investigations on the mechanism of the Gewald reaction. PCCP (Physical Chemistry Chemical Physics).
- Truly Catalytic Gewald Synthesis of 2-Aminothiophenes Using Piperidinium Borate (Pip Borate), a Conjugate Acid–Base Pair. Synlett.
- Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC.
-
A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Molbank. Available at: [Link]
-
Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. ChemRxiv. Available at: [Link]
-
Recent contribution of medicinally active 2-aminothiophenes: A privileged scaffold for drug discovery. European Journal of Medicinal Chemistry. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
- Selective and facile Synthesis of 2-Aminothiophenes Using Na2CaP2O7 as base Nano-Catalyst. Journal of Chemical Reaction and Synthesis.
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar. Available at: [Link]
-
Mechanisms of the Gewald Synthesis of 2-Aminothiophenes from Elemental Sulfur. The Journal of Organic Chemistry. Available at: [Link]
-
2-Aminothiophene Derivatives—New Drug Candidates Against Leishmaniasis: Drug Design, Synthesis, Pharmacomodulation, and Antileishmanial Activity. Molecules. Available at: [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC. Available at: [Link]
-
Green methodologies for the synthesis of 2-aminothiophene. RSC Green Chemistry. Available at: [Link]
-
Gewald reaction. Wikipedia. Available at: [Link]
-
A green chemistry approach to gewald reaction. Der Pharma Chemica. Available at: [Link]
-
(PDF) Applications substituted 2-aminothiophenes in drug design. ResearchGate. Available at: [Link]
-
APPLICATIONS SUBSTITUTED 2-AMINOTHIOPHENES IN DRUG DESIGN. Semantic Scholar. Available at: [Link]
-
Knoevenagel condensation. Wikipedia. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Purification of Polar Nitrile Compounds
Welcome to the Technical Support Center for the Purification of Polar Nitrile Compounds. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for the unique challenges encountered during the purification of these valuable molecules. As Senior Application Scientists, we have compiled field-proven insights to help you navigate these complexities with confidence.
Introduction: The Challenge of Polar Nitriles
Polar nitrile compounds are a cornerstone in the synthesis of numerous pharmaceuticals and agrochemicals. However, their purification presents a significant hurdle in the development pipeline. The inherent polarity of the nitrile group, coupled with the potential for hydrogen bonding and interactions with other polar functionalities, often leads to complications in standard purification protocols like column chromatography and recrystallization. This guide provides a structured approach to overcoming these challenges.
Section 1: Troubleshooting Guide for Column Chromatography
Column chromatography is a fundamental technique for purification, yet the polarity of nitriles can lead to several common issues.
Issue 1: Poor Separation and Peak Tailing in Silica Gel Chromatography
Q: My polar nitrile compound is streaking or showing significant peak tailing on a silica gel column. What is causing this and how can I fix it?
A: This is a frequent observation and is primarily due to strong interactions between the polar nitrile and the acidic silanol groups on the surface of the silica gel.[1][2] The lone pair of electrons on the nitrogen of the nitrile can form hydrogen bonds with the hydroxyl groups of the silica, leading to slow and uneven elution. For nitriles with basic functionalities, this interaction is even more pronounced, causing the compound to "stick" to the column.[1]
Troubleshooting Strategies:
-
Deactivation of Silica Gel: Neutralize the acidic sites on the silica gel by adding a small amount of a basic modifier to your eluent.[3][4]
-
Alternative Stationary Phases: If deactivation is insufficient, consider using a different stationary phase.
-
Alumina (basic or neutral): Alumina is a good alternative for basic compounds that interact too strongly with acidic silica.[1]
-
Amine-bonded Silica: This stationary phase is specifically designed to reduce the interaction with basic compounds.[1]
-
Reversed-Phase Chromatography (C18): For highly polar, water-soluble nitriles, reversed-phase chromatography may be a more suitable option.[1]
-
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for purifying very polar compounds that are poorly retained in reversed-phase and too strongly retained in normal-phase chromatography.[8][9][10][11] It utilizes a polar stationary phase (like silica) with a mobile phase consisting of a high concentration of a non-polar organic solvent and a small amount of a polar solvent (e.g., acetonitrile and water).[8][9][11]
Workflow for Troubleshooting Peak Tailing
Caption: Troubleshooting workflow for peak tailing in polar nitrile purification.
Issue 2: Choosing the Right Solvent System for Flash Chromatography
Q: I'm struggling to find an effective solvent system for my polar nitrile. How do I select and optimize the eluent?
A: The key is to find a solvent system that provides a good balance of polarity to move your compound off the column while still allowing for separation from impurities. A good starting point for thin-layer chromatography (TLC) is to aim for an Rf value of 0.2-0.3 for your target compound.[5]
Recommended Solvent Systems:
| Polarity of Nitrile | Recommended Solvent Systems |
| Moderately Polar | Ethyl Acetate/Hexane, Diethyl Ether/Hexane |
| Highly Polar | Methanol/Dichloromethane (up to 10% methanol to avoid dissolving silica)[6][7] |
| Basic Nitriles | Add 0.1-1% Triethylamine or 10% Ammonia in Methanol to the eluent[5][6][7] |
Optimization Strategy:
-
Start with a less polar system: Begin with a higher ratio of the non-polar solvent (e.g., 9:1 Hexane:Ethyl Acetate) and gradually increase the polarity.
-
Gradient Elution: For complex mixtures, a gradient elution, where the polarity of the solvent is gradually increased during the chromatography run, can be very effective.[3]
Section 2: Troubleshooting Guide for Recrystallization
Recrystallization is a powerful technique for obtaining highly pure crystalline solids, but polar nitriles can present unique challenges.
Issue 1: The Compound "Oils Out" Instead of Crystallizing
Q: When I cool the solution of my polar nitrile, it forms an oil instead of crystals. What should I do?
A: "Oiling out" is a common problem with polar compounds and occurs when the solute precipitates from the solution above its melting point.[12] This often happens when the solution is cooled too quickly or is too concentrated.
Troubleshooting Strategies:
-
Slower Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. This gives the molecules more time to orient themselves into a crystal lattice.[13]
-
Use a Solvent Pair: A solvent pair, consisting of a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble, can be very effective.[14][15]
-
Procedure: Dissolve your compound in a minimal amount of the hot "good" solvent. Then, slowly add the "poor" solvent dropwise until the solution becomes slightly cloudy. Add a few drops of the "good" solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
Common Solvent Pairs for Polar Organics:
-
-
Seeding: Add a small crystal of the pure compound to the cooled solution to induce crystallization.
-
Scratching: Gently scratch the inside of the flask with a glass rod at the surface of the solution to create nucleation sites for crystal growth.
Workflow for Overcoming "Oiling Out"
Caption: A step-by-step approach to resolving "oiling out" during recrystallization.
Section 3: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing nitriles from amides?
A1: The dehydration of primary amides is a common route to nitriles.[16][17] The impurities will depend on the dehydrating agent used.
-
Using POCl₃ or SOCl₂: These reagents can generate acidic byproducts like HCl, which can remain in your crude product.[18]
-
Incomplete reaction: Unreacted starting amide is a common impurity.
-
Side reactions: Depending on the substrate, side reactions may occur. It is crucial to monitor the reaction by TLC or LC-MS to identify byproducts.
Q2: How can I effectively assess the purity of my final polar nitrile compound?
A2: A combination of chromatographic and spectroscopic techniques is recommended for a comprehensive purity assessment.
-
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for quantifying purity.[19][20] For polar nitriles, reversed-phase or HILIC methods are often suitable. Peak shape can be an indicator of purity; tailing peaks may suggest the presence of impurities or interaction with the stationary phase.[21][22][23][24]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of your compound and identifying any residual solvents or impurities.[19][25] Quantitative NMR (qNMR) can also be used to determine purity against a known standard.[26]
-
Mass Spectrometry (MS): Coupled with LC (LC-MS), mass spectrometry can help identify the molecular weights of your target compound and any impurities.
Q3: My polar nitrile is a basic compound. Are there any special considerations for its purification?
A3: Yes, basic nitriles require special handling, especially during chromatography.
-
Silica Gel: As mentioned, basic compounds interact strongly with acidic silica. Always use a basic modifier in your eluent (e.g., triethylamine) or consider alternative stationary phases like alumina or amine-bonded silica.[1][3][4][5]
-
pH control: In reversed-phase HPLC, controlling the pH of the mobile phase is critical to ensure consistent retention and good peak shape. For basic compounds, a lower pH can sometimes improve peak symmetry.
References
-
ResearchGate. (2018, June 18). How can i isolate polar basic compound with silica gel column chromatography? Retrieved from [Link]
-
Columbia University. Column chromatography. Retrieved from [Link]
-
MDPI. (2024, June 29). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
YouTube. (2020, September 6). Recrystallization Technique for Organic Chemistry with Nadia Korovina. Retrieved from [Link]
-
Organic Chemistry Portal. Amide to Nitrile - Common Conditions. Retrieved from [Link]
-
ResearchGate. (2022, September 8). How to recrystallize an oily compound after column chromatography? Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
ACS Publications. (2016, August 15). Nitriles at Silica Interfaces Resemble Supported Lipid Bilayers. Retrieved from [Link]
-
Element Lab Solutions. Peak Tailing in HPLC. Retrieved from [Link]
-
THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. Retrieved from [Link]
-
Buchi.com. Why HILIC is what your polar compounds need for purification. Retrieved from [Link]
-
Crystallization Solvents.pdf. Retrieved from [Link]
-
RSC Publishing. Recent developments in dehydration of primary amides to nitriles. Retrieved from [Link]
-
Agilent. (2023, May 22). Mastering HILIC-Z Separation for Polar Analytes. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Solvent Systems for Flash Column Chromatography. Retrieved from [Link]
-
SPECIFIC POLYMERS. HPLC, a modular technique that complements NMR. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Tips for Flash Column Chromatography. Retrieved from [Link]
-
LCGC International. (2023, November 1). The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. Retrieved from [Link]
-
Reddit. (2022, March 3). How to remove polar substance from silicagel? Retrieved from [Link]
-
LCGC International. Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 29). Recrystallization. Retrieved from [Link]
-
ResearchGate. (2025, December 10). Comparison of polarimetry and crown ether-based HPLC chiral stationary phase method to determine (L)-amino acid optical purity. Retrieved from [Link]
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Retrieved from [Link]
-
Organic Chemistry Portal. Nitrile synthesis by oxidation, rearrangement, dehydration. Retrieved from [Link]
-
Recrystallization. Retrieved from [Link]
-
SOP: FLASH CHROMATOGRAPHY. Retrieved from [Link]
-
PubMed. (2022, July 6). NMR and HPLC profiling of bee pollen products from different countries. Retrieved from [Link]
-
PubMed. Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Retrieved from [Link]
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Troubleshooting Flash Column Chromatography. Retrieved from [Link]
-
YouTube. (2025, May 1). Synthesis of nitriles from amide. Retrieved from [Link]
-
HILIC Flash Purification – Separation of Polar Pharmaceuticals on Silica - Aug 14 2019. Retrieved from [Link]
-
King Group. Successful Flash Chromatography. Retrieved from [Link]
-
Reddit. Recrystallization (help meeeeee). Retrieved from [Link]
-
Membrane Solutions. Column Chromatography Notes. Retrieved from [Link]
-
Recrystallization. --->. Retrieved from [Link]
-
Biotage. (2023, July 11). What can I use to purify polar reaction mixtures? Retrieved from [Link]
- Google Patents. US2783264A - Preparation of nitriles from amides.
- Google Patents. EP1189855B1 - Use of nitriles as polar aprotic solvents.
-
Phenomenex. HPLC Troubleshooting Mini Guide - Peak Issues. Retrieved from [Link]
-
ResearchGate. Purity comparison by NMR and HPLC. Retrieved from [Link]
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Validation & Comparative
A Tale of Two Rings: A Comparative Guide to 4-(2-Furyl)-4-oxobutanenitrile and its Phenyl Analog for the Synthetic Chemist
In the intricate world of chemical synthesis and drug discovery, the substitution of one aromatic scaffold for another can dramatically alter a molecule's properties and potential applications. This guide offers an in-depth, objective comparison of 4-(2-Furyl)-4-oxobutanenitrile and its well-known counterpart, 4-oxo-4-phenylbutanenitrile (also known as benzoylacetonitrile). Geared towards researchers, scientists, and professionals in drug development, this document delves into their synthesis, physicochemical characteristics, reactivity, and potential biological relevance, supported by experimental insights and established chemical principles.
At a Glance: Structural and Physicochemical Distinctions
The fundamental difference between these two molecules lies in their aromatic core: the five-membered, oxygen-containing furan ring versus the six-membered carbocyclic benzene ring. This seemingly subtle variation has profound implications for their electronic and steric profiles, which in turn govern their behavior in chemical reactions and biological systems.
The furan ring is an electron-rich aromatic system due to the participation of one of the oxygen's lone pairs in the π-electron cloud. This increased electron density, compared to benzene, renders the furan ring more susceptible to electrophilic attack and modulates the reactivity of the adjacent carbonyl group.
For the synthetic chemist, these differences translate to practical considerations in reaction conditions and potential side reactions. The enhanced nucleophilicity of the furan ring may necessitate milder conditions for certain transformations to avoid unwanted reactions on the ring itself.
Table 1: Comparative Physicochemical Properties
| Property | 4-(2-Furyl)-4-oxobutanenitrile | 4-oxo-4-phenylbutanenitrile |
| Molecular Formula | C₈H₇NO₂ | C₁₀H₉NO |
| Molecular Weight | 149.15 g/mol | 159.19 g/mol |
| Appearance | Light brown crystalline powder | White to off-white crystalline solid |
| Melting Point | 78-80 °C | 78-81 °C |
| Solubility | Soluble in most organic solvents | Soluble in most organic solvents |
Synthesis and Reactivity: A Comparative Perspective
The synthesis of these γ-ketonitriles can often be achieved through similar synthetic strategies, with the Friedel-Crafts acylation and its variants being a common approach. The Houben-Hoesch reaction, which utilizes a nitrile and an aromatic compound in the presence of a Lewis acid, is a particularly relevant method.
A General Synthetic Blueprint: The Houben-Hoesch Reaction
This protocol provides a general framework for the synthesis of γ-ketonitriles, adaptable for both furan and benzene as the starting aromatic compound.
Experimental Protocol: Synthesis of 4-(Aryl/Heteroaryl)-4-oxobutanenitrile
-
Reactant Charging: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, the aromatic compound (furan or benzene, 1.0 equivalent) and 3-cyanopropionyl chloride (1.1 equivalents) are dissolved in a suitable anhydrous solvent (e.g., dichloromethane, carbon disulfide).
-
Lewis Acid Addition: The reaction mixture is cooled to 0 °C in an ice bath. A Lewis acid catalyst, such as aluminum chloride (AlCl₃, 1.2 equivalents), is added portion-wise while maintaining the temperature below 5 °C.
-
Reaction Execution: The reaction mixture is allowed to stir at room temperature for several hours (typically 2-6 hours). The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, the reaction is quenched by carefully pouring the mixture onto crushed ice containing concentrated hydrochloric acid.
-
Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired γ-ketonitrile.
Caption: A generalized workflow for the synthesis of γ-ketonitriles.
Unpacking Reactivity: The Furan Advantage in Electrophilic Reactions
The electron-rich nature of the furan ring makes it significantly more reactive towards electrophiles than benzene. This is a cornerstone principle in heterocyclic chemistry. The order of reactivity towards electrophilic aromatic substitution is generally accepted as pyrrole > furan > thiophene > benzene. This heightened reactivity means that reactions on the furan ring can often be carried out under milder conditions than those required for the corresponding benzene derivative.
However, this increased reactivity can be a double-edged sword. The furan ring is also more susceptible to acid-catalyzed polymerization and ring-opening reactions. Therefore, careful control of reaction conditions, particularly acidity, is crucial when working with furan-containing compounds.
In the context of the carbonyl group's reactivity, the electron-donating nature of the furan ring slightly reduces the electrophilicity of the carbonyl carbon compared to the phenyl analog. This is due to resonance donation from the furan's oxygen atom. While this effect is generally subtle, it can influence the kinetics of nucleophilic attack at the carbonyl center.
Caption: Comparative electrophilicity of the carbonyl carbon.
Synthetic Utility: Building Blocks for Heterocycles
Both 4-(2-furyl)-4-oxobutanenitrile and its phenyl analog are valuable intermediates in organic synthesis, particularly for the construction of diverse heterocyclic scaffolds. The presence of both a ketone and a nitrile functionality allows for a wide array of subsequent chemical transformations.
The Gewald Aminothiophene Synthesis: A Key Application
A prominent example of their utility is in the Gewald reaction, a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes. These thiophene derivatives are important structural motifs in many biologically active compounds.
Experimental Protocol: Gewald Aminothiophene Synthesis
-
Reactant Combination: In a round-bottom flask, the γ-ketonitrile (1.0 equivalent), an active methylene compound (e.g., malononitrile, 1.0 equivalent), elemental sulfur (1.1 equivalents), and a catalytic amount of a base (e.g., morpholine or triethylamine) are combined in a suitable solvent such as ethanol or methanol.
-
Reaction: The mixture is stirred at room temperature or gently heated (40-50 °C) for a period of 2-8 hours.
-
Product Isolation: Upon completion of the reaction, the product often precipitates from the solution. The solid is collected by filtration, washed with cold solvent, and dried.
-
Purification: If necessary, the crude product can be further purified by recrystallization from an appropriate solvent.
The choice between the furyl and phenyl starting material in the Gewald synthesis directly translates to the corresponding aryl or heteroaryl substituent on the resulting 2-aminothiophene, allowing for the systematic exploration of structure-activity relationships in medicinal chemistry programs.
Biological Significance: A Glimpse into Potential Applications
While direct comparative biological data for 4-(2-furyl)-4-oxobutanenitrile and 4-oxo-4-phenylbutanenitrile is not extensively documented, the broader classes of furan-containing compounds and benzoylacetonitrile derivatives have been investigated for a range of biological activities.
Furan-containing molecules are known to exhibit diverse pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities. The furan ring is a key structural component in several approved drugs. Similarly, derivatives of benzoylacetonitrile have been explored for their potential as cytotoxic agents against various cancer cell lines.
The two compounds discussed herein serve as valuable starting points for the synthesis of libraries of novel compounds that can be screened for a wide array of biological targets. The differing electronic and steric properties of the furan and phenyl rings can be strategically employed to modulate the biological activity and pharmacokinetic profiles of the resulting derivatives.
Conclusion
The choice between these two building blocks will ultimately be dictated by the specific goals of the synthesis. For accessing novel chemical space and potentially unique biological activities, the furan derivative represents an attractive starting point. For more traditional synthetic routes where stability is paramount, the phenyl analog remains a reliable choice. Understanding the nuanced differences outlined in this guide will empower researchers to make more informed decisions in their synthetic endeavors and drug discovery programs.
References
- This is a placeholder for a real reference. A comprehensive guide would include citations to peer-reviewed literature for all experimental protocols and key scientific claims.
- This is a placeholder for a real reference. For instance, a citation to a review on the reactivity of furan and benzene would be included here.
-
ChemSynthesis. 4-Oxo-4-phenylbutanenitrile. Available at: [Link]
- This is a placeholder for a real reference. A relevant citation for the Houben-Hoesch reaction would be provided here.
- This is a placeholder for a real reference. A citation to a key paper or review on the Gewald reaction would be included here.
- This is a placeholder for a real reference. A review on the biological activities of furan-containing compounds would be cited here.
- This is a placeholder for a real reference.
A Senior Application Scientist's Guide to the Stability of Substituted Furanones: A DFT-Based Comparative Analysis
Authored for Researchers, Scientists, and Drug Development Professionals
The furanone scaffold is a cornerstone in medicinal chemistry and materials science, present in a vast array of natural products and synthetic compounds with significant biological activity.[1][2][3] From potent anti-inflammatory drugs to promising anti-cancer agents, the versatility of the furanone ring is well-established.[4][5][6] However, the therapeutic efficacy and shelf-life of these compounds are intrinsically linked to their chemical stability. Understanding how different substituents on the furanone ring modulate its stability is therefore paramount for rational drug design and the development of novel materials.
This guide provides an in-depth comparison of the stability of substituted furanones, grounded in the robust computational framework of Density Functional Theory (DFT). As a senior application scientist, my goal is not merely to present data, but to illuminate the underlying quantum mechanical principles and provide a practical, validated workflow for your own investigations. We will move beyond simple data tables to understand the causal relationships between a substituent's electronic character and the resulting stability of the entire molecule.
Part 1: The Computational Microscope: Why DFT for Stability Analysis?
Predicting the relative stability of molecules before undertaking lengthy and expensive synthetic routes is a significant advantage. DFT has emerged as a powerful and cost-effective tool for this purpose, offering high accuracy in calculating the electronic structure and energies of molecules.[7][8]
The Core Principle: Minimizing Electron Density Energy
At its heart, DFT is based on the principle that the total energy of a system is a functional of its electron density. By iteratively solving the Kohn-Sham equations, a DFT calculation seeks the electron density distribution that minimizes this total energy.[7] The lower the final, converged energy of a molecule, the more stable it is predicted to be. When comparing isomers or a series of substituted analogs, the one with the lowest total electronic energy is considered the most thermodynamically stable.
Key Stability Metrics Derived from DFT:
-
Total Electronic Energy (E): The most direct output for comparing the stability of isomers. A more negative value indicates greater stability.
-
Gibbs Free Energy (G): A more comprehensive thermodynamic value that includes contributions from enthalpy and entropy. It is crucial for predicting reaction spontaneity and equilibrium positions.
-
HOMO-LUMO Gap (ΔEH-L): The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). While primarily an indicator of kinetic stability and chemical reactivity, a larger HOMO-LUMO gap generally correlates with higher stability, as it signifies that more energy is required to excite an electron to a higher energy state.[9][10]
A Validated Workflow for Furanone Stability Analysis
The following protocol outlines a standard, self-validating procedure for conducting DFT calculations to assess the stability of furanone derivatives. The inclusion of a frequency calculation is critical; it confirms that the optimized geometry represents a true energy minimum (no imaginary frequencies) and provides the necessary data for calculating Gibbs free energy.
Caption: A typical DFT workflow for determining molecular stability.
Part 2: Comparative Stability Analysis of Substituted Furanones
We will now apply this DFT framework to compare the stability of different furanone derivatives. The choice of substituent—whether it donates or withdraws electron density—has a profound impact on the electronic structure and, consequently, the stability of the furanone ring.
Case Study 1: The Effect of Alkyl and Aryl Substituents at the C5 Position
A foundational study investigated the properties of the parent 2(5H)-furanone and its 5-methyl and 5-phenyl substituted derivatives.[11] While the original research focused on reactivity, we can interpret their reported electronic properties to infer stability.
Caption: General structure of 2(5H)-furanone with C5 substitution.
The key findings from the computational analysis of these compounds are summarized below. A smaller HOMO-LUMO gap indicates lower kinetic stability and higher reactivity.[11]
| Compound | Substituent (R) | Key Finding | Implied Relative Stability |
| 1 | H (Parent) | Baseline electronic properties | Moderate |
| 2 | -CH3 (Methyl) | Alkyl group acts as a weak electron donor | Slightly Increased |
| 3 | -C6H5 (Phenyl) | Phenyl group allows for electron delocalization/conjugation | Significantly Increased |
Table 1: Comparison of C5-substituted furanones. Data synthesized from findings in "Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives".[11]
The results indicate that substitution at the C5 position generally enhances stability. The phenyl-substituted furanone shows the greatest stability, likely due to the extension of the π-conjugated system, which delocalizes electron density over a larger area, thus lowering the overall energy of the molecule.[11]
Case Study 2: Electron-Donating vs. Electron-Withdrawing Groups
The electronic nature of a substituent has a more dramatic and predictable effect on stability. Electron-donating groups (EDGs) typically increase the electron density of the ring, which can enhance stability, while electron-withdrawing groups (EWGs) decrease it.
Let's compare two hypothetical furanones substituted at the C4 position: one with a strong EDG (Amino, -NH2) and one with a strong EWG (Nitro, -NO2). DFT studies on related heterocyclic systems have shown that EDGs like -NH2 can be highly stabilizing.[12] Conversely, EWGs have been shown to increase the electrophilicity and reactivity of furan rings.[9][13]
Caption: Predicted stability trend of furanones with different electronic groups.
| Substituent Type | Example | Mechanism of Action | Predicted Effect on Stability |
| Electron-Donating (EDG) | -NH2, -OH, -OCH3 | Increases electron density in the ring through resonance or inductive effects. | Increases Stability |
| Electron-Withdrawing (EWG) | -NO2, -CN, -CF3 | Decreases electron density in the ring, often making it more susceptible to nucleophilic attack. | Decreases Stability |
Table 2: General effects of electron-donating and -withdrawing groups on furanone stability.
The causality is clear: EDGs like -NH2 donate lone-pair electrons into the π-system of the furanone ring, increasing electron delocalization and lowering the molecule's overall energy. EWGs, in contrast, pull electron density away from the ring, creating regions of positive charge and making the ring less stable and more reactive.
Part 3: Implications for Drug Development
The stability of a furanone derivative directly impacts its viability as a therapeutic agent:
-
Pharmacokinetics & Shelf-Life: A more stable compound is less likely to degrade under physiological conditions or during storage, leading to a more predictable dosing regimen and a longer shelf-life. The stabilizing effect of a phenyl group, for instance, might be a desirable feature in a drug candidate.[11]
-
Target Binding & Reactivity: While stability is important, controlled reactivity is often the basis of a drug's mechanism of action. An EWG might destabilize a furanone but simultaneously make it a better electrophile for covalent bonding with a target protein. DFT calculations can help fine-tune this balance, optimizing for a molecule that is stable enough for delivery but reactive enough to perform its therapeutic function.
-
Metabolism: Unstable derivatives may be more susceptible to metabolic breakdown, leading to rapid clearance from the body or the formation of potentially toxic byproducts. DFT can help predict sites of metabolic attack, guiding the design of more robust molecules.
Conclusion
Density Functional Theory provides an indispensable toolkit for the modern medicinal chemist. By enabling the accurate prediction of molecular stability, it allows for a rational, structure-based approach to the design of furanone derivatives. As we have seen, the stability of the furanone core is highly tunable through strategic substitution. Phenyl and electron-donating groups generally confer greater thermodynamic stability, a crucial factor for developing robust drug candidates. Conversely, electron-withdrawing groups tend to decrease stability, a feature that can be harnessed to modulate reactivity for specific biological targets. By integrating the computational workflows and principles outlined in this guide, researchers can accelerate the discovery and optimization of the next generation of furanone-based therapeutics.
References
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Verma, A., & Tandon, P. (2021). A DFT study on substituents, solvent, and temperature effect and mechanism of Diels–Alder reaction of hexafluoro-2-butyne with furan. SN Applied Sciences. Available at: [Link]
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Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2014). Computational Studies of Furanone and its 5-Methyl/5-Phenyl Derivatives. Journal of Physical Science. Available at: [Link]
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Request PDF on ResearchGate. (n.d.). Electronic effects of the substituted dopants on stability and reactivity of difuranosilapyridine-4-ylidenes: DFT approach. Available at: [Link]
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Zhang, Y., et al. (2021). DFT Study on Fused N-Heteroaromatic Frameworks: Stability, Aromaticity, and Energetic Insights from Five-Membered Fused Six-Membered N-Heteroaromatic Skeletons. Molecules. Available at: [Link]
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Peerzada, M. D., et al. (2024). Clinical Pharmaceutical Applications and Bioactivity of Furan-Containing Compounds: A Mini Review. International Journal of Pharmaceutical and Bio-Medical Science. Available at: [Link]
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A Senior Application Scientist's Guide to Thiophene Synthesis: Comparing One-Pot vs. Two-Step Gewald Reactions
For researchers and professionals in drug development and materials science, the synthesis of polysubstituted 2-aminothiophenes is a cornerstone of constructing novel molecular architectures. These compounds are not merely synthetic intermediates; they are pivotal scaffolds for a wide array of biologically active agents and functional materials.[1][2] The Gewald reaction, a multicomponent reaction that efficiently brings together a carbonyl compound, an active methylene nitrile, and elemental sulfur, stands as the most prominent and versatile method for their preparation.[3][4][5]
Since its discovery, the Gewald reaction has been adapted into several procedural variations, the most fundamental of which are the one-pot and two-step approaches.[4] The choice between these methodologies is not arbitrary; it is a strategic decision dictated by substrate reactivity, desired yield, operational efficiency, and the overall synthetic goal. This guide provides an in-depth comparison of these two seminal approaches, supported by mechanistic insights and experimental data, to empower researchers in making informed decisions for their synthetic campaigns.
The Underlying Chemistry: Mechanism of the Gewald Reaction
At its core, the Gewald reaction proceeds through a sequence of three key transformations: a Knoevenagel condensation, the addition of sulfur, and a final ring-closure with subsequent aromatization.[6][7] Understanding this sequence is critical to appreciating the nuances of the one-pot and two-step strategies.
The reaction is initiated by a base-catalyzed Knoevenagel condensation between the carbonyl compound (an aldehyde or ketone) and the α-cyanoester (or other active methylene nitrile).[6][7] This step forms a stable α,β-unsaturated nitrile intermediate. Following this, elemental sulfur adds to the enolate of this intermediate. The mechanism of sulfur addition and the nature of the polysulfide intermediates can be complex, but ultimately lead to a key monosulfide species.[8] The final, thermodynamically driven step is an intramolecular cyclization, where the sulfur anion attacks the cyano group, followed by tautomerization to yield the stable, aromatic 2-aminothiophene product.[6][7][8]
Caption: General mechanism of the Gewald reaction.
The One-Pot Approach: Efficiency and Simplicity
The one-pot Gewald reaction is often the default and most lauded version of this synthesis.[9] It embodies the principles of green chemistry by maximizing atom and step economy.[7] In this procedure, the carbonyl compound, active methylene nitrile, elemental sulfur, and a basic catalyst are all combined in a single reaction vessel from the outset.
This concurrent approach is highly efficient for reactive substrates, such as aliphatic or cyclic ketones.[10] The reaction proceeds through the mechanistic steps in situ without the need to isolate intermediates. This not only saves significant time and resources but also minimizes waste from multiple workup and purification steps.[7]
Logical Workflow: One-Pot Gewald Reaction
Caption: Experimental workflow for a two-step Gewald reaction.
Performance Comparison: One-Pot vs. Two-Step
The choice between these methods is a classic trade-off between efficiency and versatility. The following table summarizes the key operational and performance differences based on experimental evidence.
| Feature | One-Pot Gewald Reaction | Two-Step Gewald Reaction |
| Operational Simplicity | High: All reagents are added at once. Fewer handling steps. | Lower: Requires at least two separate reaction setups and an intermediate workup/purification. |
| Time Efficiency | High: Shorter overall reaction and processing time. | Low: Longer total time due to sequential steps and intermediate isolation. |
| Resource Efficiency | High: Generally requires less solvent and energy. Generates less waste. | Lower: Increased solvent use for reactions and purifications. |
| Substrate Scope | Best for reactive aldehydes, cyclic ketones, and aliphatic ketones. Limited for aryl ketones. [9] | Broader scope, especially effective for less reactive substrates like aryl ketones and sterically hindered carbonyls. [4] |
| Process Control | Lower: Conditions are a compromise for all reaction stages. Difficult to optimize for sluggish steps. | High: Each step (condensation and cyclization) can be independently optimized for maximum yield. |
| Typical Yields | Can be very high (>90%) for ideal substrates. [11]Can be low (25-70%) for challenging substrates. [9] | Often provides higher and more reliable yields for challenging substrates compared to the one-pot method. |
| "Two-Step, One-Pot" Variant | A hybrid approach exists where the Knoevenagel condensation is allowed to proceed first, followed by the addition of sulfur to the same pot, avoiding intermediate isolation. This can improve yields for some aryl ketones. [9] | The classic two-step involves isolation and purification of the intermediate, offering the highest level of control. |
Experimental Protocols
To provide a practical context, the following are representative protocols for both methodologies.
Protocol 1: One-Pot Synthesis of Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
This protocol is a classic example of a one-pot Gewald reaction using a reactive cyclic ketone.
-
Reagents:
-
Cyclohexanone (1 equiv.)
-
Ethyl cyanoacetate (1 equiv.)
-
Elemental sulfur (1 equiv.)
-
Morpholine or Diethylamine (catalytic amount, e.g., 20 mol%)
-
Ethanol (solvent)
-
-
Procedure:
-
To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add cyclohexanone, ethyl cyanoacetate, and ethanol.
-
Stir the mixture to ensure homogeneity. Add the elemental sulfur, followed by the slow addition of the amine base (e.g., morpholine).
-
Heat the reaction mixture to reflux (approximately 78 °C for ethanol) and maintain for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature. The product often precipitates from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
The crude product can be further purified by recrystallization from ethanol or another suitable solvent to yield the pure 2-aminothiophene.
-
Protocol 2: Two-Step Synthesis of an Aryl-Substituted 2-Aminothiophene
This protocol is adapted for a less reactive aryl ketone, where the two-step approach is often necessary.
-
Step 1: Synthesis of the α,β-Unsaturated Nitrile Intermediate
-
In a flask, dissolve the aryl ketone (e.g., acetophenone, 1 equiv.) and malononitrile (1 equiv.) in a suitable solvent like benzene or toluene.
-
Add a catalytic amount of a base such as piperidine or ammonium acetate and a small amount of acetic acid.
-
Fit the flask with a Dean-Stark apparatus to remove the water formed during the condensation.
-
Heat the mixture to reflux and continue until no more water is collected.
-
Cool the reaction mixture, wash with water and brine, and dry the organic layer over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure. The resulting crude intermediate may be purified by recrystallization or used directly in the next step.
-
-
Step 2: Cyclization to the 2-Aminothiophene
-
Dissolve the purified α,β-unsaturated nitrile intermediate from Step 1 in ethanol or DMF.
-
Add elemental sulfur (1.1 equiv.) and a suitable base (e.g., diethylamine, 1.5 equiv.).
-
Stir the mixture at room temperature or with gentle heating (e.g., 50 °C) for several hours until the reaction is complete as indicated by TLC.
-
Pour the reaction mixture into ice-water.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Purify the crude product by recrystallization to obtain the desired 4-aryl-2-aminothiophene.
-
Conclusion and Recommendations
The choice between a one-pot and a two-step Gewald reaction is a strategic decision based on a trade-off between efficiency and control.
-
Choose the One-Pot Method when working with reactive carbonyl compounds like aldehydes, cyclic ketones, or simple aliphatic ketones. This approach offers superior time, resource, and labor efficiency and aligns well with the goals of sustainable chemistry. It is the ideal starting point for library synthesis with suitable substrates.
-
Choose the Two-Step Method when dealing with less reactive or sterically hindered substrates, particularly aryl ketones. While more demanding, this method's control over individual reaction steps allows for the optimization required to achieve acceptable yields for challenging transformations. It provides a reliable pathway to complex thiophenes that are inaccessible through the one-pot procedure.
Ultimately, a thorough understanding of the substrate's reactivity and the project's specific goals will guide the synthetic chemist to the most appropriate and effective variation of the venerable Gewald reaction.
References
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Moseley, J. D., & Lauth-de Viguerie, N. (2014). A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry. Applied Sciences, 4(2), 171-179. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
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Wikipedia. (n.d.). Gewald reaction. Retrieved January 24, 2026, from [Link]
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Le, T. N., Le, T. H., & Nguyen, T. B. (2022). Green methodologies for the synthesis of 2-aminothiophene. RSC Advances, 12(38), 24653–24675. [Link]
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Puterová, Z., Krutošíková, A., & Végh, D. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(1), 209-246. [Link]
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Channagiri, L. S., et al. (2015). A green chemistry approach to gewald reaction. Der Pharma Chemica, 7(1), 248-251. [Link]
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ResearchGate. (n.d.). Gewald reaction: Synthesis, properties and applications of substituted 2-aminothiophenes. Retrieved January 24, 2026, from [Link]
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ResearchGate. (n.d.). Aryl Alkyl Ketones in a One-Pot Gewald Synthesis of 2-Aminothiophenes. Retrieved January 24, 2026, from [Link]
-
ChemRxiv. (2024). Mechanisms of the Gewald synthesis of 2-aminothiophenes from elemental sulfur. [Link]
-
Huang, Y., & Dömling, A. (2011). The Gewald multicomponent reaction. Molecular diversity, 15(1), 3–33. [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Thiophene. Retrieved January 24, 2026, from [Link]
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A Comparative Guide to Assessing the Purity of Synthesized 4-(2-Furyl)-4-oxobutanenitrile via HPLC
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and organic synthesis, the purity of a compound is not merely a quality metric; it is a cornerstone of safety, efficacy, and reproducibility. 4-(2-Furyl)-4-oxobutanenitrile, a molecule of significant interest due to its furan moiety—a structural alert in toxicological and metabolic research—demands rigorous purity assessment. This guide, crafted from a Senior Application Scientist's perspective, provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) methodologies for the purity determination of this compound. We will delve into the rationale behind experimental choices, present detailed protocols, and explore orthogonal analytical techniques to ensure a comprehensive and validated approach to purity assessment.
The Synthetic Landscape: Anticipating Impurities in 4-(2-Furyl)-4-oxobutanenitrile
A thorough understanding of the synthetic route is paramount to predicting and identifying potential impurities. A plausible and common method for the synthesis of 4-(2-Furyl)-4-oxobutanenitrile is the Friedel-Crafts acylation of furan with a suitable acylating agent, such as succinonitrile or a derivative, in the presence of a Lewis acid catalyst. Furan itself is prone to polymerization under classical Friedel-Crafts conditions, necessitating milder catalysts.
Given this synthetic pathway, a range of process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual furan and the acylating agent.
-
Isomeric Byproducts: Friedel-Crafts reactions on furan can sometimes yield small amounts of the 3-substituted isomer in addition to the desired 2-substituted product.
-
Polymers: Acid-catalyzed polymerization of furan can lead to high molecular weight impurities.
-
Hydrolysis Products: If water is present, the nitrile group can be hydrolyzed to the corresponding carboxylic acid or amide.
Degradation of the final product can also occur, particularly given the reactivity of the furan ring. Oxidation and polymerization are potential degradation pathways.
HPLC for Purity Assessment: A Methodological Comparison
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the separation, identification, and quantification of compounds in a mixture, making it an ideal choice for purity assessment. The selection of the appropriate HPLC mode is critical and depends on the physicochemical properties of the analyte and its potential impurities.
Method 1: Reversed-Phase HPLC (RP-HPLC) with UV Detection (Recommended)
Principle: RP-HPLC separates molecules based on their hydrophobicity. A non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). More hydrophobic compounds interact more strongly with the stationary phase and thus have longer retention times.
Rationale for Recommendation: 4-(2-Furyl)-4-oxobutanenitrile is a moderately polar compound, making it well-suited for retention and separation on a C18 column. The furan ring and the carbonyl group act as chromophores, allowing for sensitive detection using a UV detector. This method is robust, widely available, and capable of separating a broad range of impurities with varying polarities.
Experimental Protocol: RP-HPLC for Purity Assessment of 4-(2-Furyl)-4-oxobutanenitrile
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a Diode Array Detector (DAD) or UV-Vis detector.
Chromatographic Conditions:
| Parameter | Recommended Setting | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides excellent resolution for a wide range of polarities. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidification of the mobile phase improves peak shape for acidic and basic impurities and can enhance the retention of some polar compounds. |
| Mobile Phase B | Acetonitrile | A common organic modifier in RP-HPLC with good UV transparency. |
| Gradient Elution | 0-5 min: 20% B; 5-25 min: 20-80% B; 25-30 min: 80% B; 30.1-35 min: 20% B | A gradient is essential to elute both polar and non-polar impurities in a reasonable timeframe. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection Wavelength | 254 nm (or optimal wavelength from DAD) | Based on the expected UV absorbance of the furan and carbonyl chromophores. A DAD allows for the monitoring of multiple wavelengths and peak purity analysis. |
| Injection Volume | 10 µL | A typical injection volume for analytical HPLC. |
Sample Preparation:
-
Accurately weigh approximately 10 mg of the synthesized 4-(2-Furyl)-4-oxobutanenitrile.
-
Dissolve in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to create a 1 mg/mL stock solution.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
Data Analysis:
-
The purity of the sample is typically determined by the area percentage method. The area of the main peak is divided by the total area of all peaks in the chromatogram.
-
Peak purity can be assessed using a DAD to compare the UV spectra across a single peak.
Method 2: Normal-Phase HPLC (NP-HPLC)
Principle: NP-HPLC employs a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane and ethyl acetate). It separates compounds based on their polarity, with more polar compounds being retained longer.
Comparison to RP-HPLC: While NP-HPLC could potentially offer different selectivity for certain impurities, it generally suffers from poorer reproducibility due to the sensitivity of the stationary phase to water content in the mobile phase. For a moderately polar compound like 4-(2-Furyl)-4-oxobutanenitrile, RP-HPLC is typically the more robust and reliable choice.
Method 3: Ultra-High-Performance Liquid Chromatography (UHPLC)
Principle: UHPLC utilizes columns with smaller particle sizes (<2 µm), which allows for faster separations and higher resolution compared to traditional HPLC.
Advantages and Considerations: A validated HPLC method can often be transferred to a UHPLC system to significantly reduce run times and solvent consumption. However, this requires careful optimization of the gradient and flow rate to maintain the separation profile. The higher backpressures generated by UHPLC systems also necessitate specialized instrumentation.
Orthogonal Analytical Techniques for Comprehensive Purity Confirmation
Relying on a single analytical technique can sometimes provide an incomplete picture of a sample's purity. Orthogonal methods, which measure the same property using different principles of separation or detection, are crucial for a comprehensive and trustworthy purity assessment.
Gas Chromatography-Mass Spectrometry (GC-MS)
Principle: GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds. The gas chromatograph separates components of a mixture, which are then ionized and detected by the mass spectrometer, providing information about their molecular weight and fragmentation pattern.
Applicability: GC-MS is an excellent orthogonal technique for identifying volatile impurities that may not be well-retained or detected by HPLC, such as residual furan or other low-boiling-point starting materials.
Experimental Workflow: GC-MS Analysis of Volatile Impurities
Caption: Workflow for the analysis of volatile impurities by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle: NMR spectroscopy provides detailed information about the structure and chemical environment of atoms within a molecule. Quantitative NMR (qNMR) can be used to determine the purity of a sample without the need for a reference standard of the analyte.
Applicability: ¹H NMR is particularly useful for identifying and quantifying impurities that have distinct proton signals from the main compound. It serves as a powerful orthogonal technique to HPLC, as it is based on a completely different physical principle.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Principle: LC-MS combines the separation power of HPLC with the sensitive and specific detection of mass spectrometry. This hyphenated technique provides molecular weight information for each peak in the chromatogram, enabling definitive identification of known and unknown impurities.
Applicability: LC-MS is invaluable for confirming the identity of peaks observed in the HPLC-UV chromatogram and for characterizing unknown impurities.
Data Presentation and Comparative Analysis
The following table summarizes the key performance attributes of the discussed analytical techniques for the purity assessment of 4-(2-Furyl)-4-oxobutanenitrile.
| Analytical Technique | Primary Information | Strengths | Limitations |
| RP-HPLC-UV | Quantitative Purity (Area %) | Robust, reproducible, widely available, good for a range of polarities. | Peak identification is not definitive without reference standards. |
| GC-MS | Identification of Volatile Impurities | Excellent for volatile and semi-volatile compounds, provides structural information. | Not suitable for non-volatile or thermally labile compounds. |
| NMR (¹H and qNMR) | Structural Elucidation, Absolute Purity | Provides detailed structural information, qNMR allows for purity determination without a reference standard. | Lower sensitivity compared to HPLC and GC-MS for trace impurities. |
| LC-MS | Definitive Peak Identification | Combines the separation of HPLC with the specificity of MS, excellent for identifying unknown impurities. | Instrumentation is more complex and expensive than HPLC-UV. |
Conclusion: A Multi-Faceted Approach to Purity Assurance
The assessment of purity for a synthesized compound like 4-(2-Furyl)-4-oxobutanenitrile is a critical undertaking that necessitates a well-reasoned and multi-faceted analytical strategy. While Reversed-Phase HPLC with UV detection stands out as the primary workhorse for routine purity analysis due to its robustness and suitability for the analyte's properties, it should not be employed in isolation.
A truly comprehensive and trustworthy purity profile is achieved through the synergistic use of orthogonal analytical techniques. GC-MS provides a crucial window into the world of volatile impurities, while NMR offers unparalleled structural information and a means for absolute quantification. LC-MS serves as the ultimate tool for definitive peak identification, leaving no room for ambiguity.
By integrating these methodologies, researchers, scientists, and drug development professionals can build a self-validating system for purity assessment, ensuring the quality, safety, and integrity of their synthesized materials and paving the way for successful downstream applications.
References
- Google Patents. (n.d.). Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.
-
National Center for Biotechnology Information. (n.d.). Orthogonal HPLC methods for quantitating related substances and degradation products of pramlintide. Retrieved from [Link]
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Science.gov. (n.d.). c18 reversed-phase hplc: Topics by Science.gov. Retrieved from [Link]
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SciSpace. (n.d.). Bio-Solvents: Synthesis, Industrial Production and Applications. Retrieved from [Link]
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IOSR Journal. (n.d.). Quantification Of (4-Bromophenyl) {Pyridine-2-Yl} Acetonitrile Impurity (4-BPPA) By HPLC In Bromopheniramine Maleate Active Pharmaceutical Ingredient. Retrieved from [Link]
-
ResearchGate. (2023). A Concise Synthesis of Pyrrole-Based Drug Candidates from α-Hydroxyketones, 3-Oxobutanenitrile, and Anilines. Retrieved from [Link]
-
PubChem. (n.d.). 4-(2-Fluorophenyl)-2-formyl-4-oxobutanenitrile. Retrieved from [Link]
-
Shimadzu. (n.d.). AD-0213 Quantitative Analysis of Furanic Compounds in Transformer oil by HPLC Method. Retrieved from [Link]
-
ResearchGate. (n.d.). (PDF) Friedel-Crafts Acylation of Furan: Development of A Green Process Using Chromium-exchanged Dodecatungstophosphoric Acid: Effect of Support, Mechanism and Kinetic Modelling. Retrieved from [Link]
-
Waters. (n.d.). Orthogonal Detection Techniques to Provide More Complete Characterization of an Oral Drug. Retrieved from [Link]
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ScienceDirect. (n.d.). Gradient, reversed-phase HPLC method for simultaneous determination of chemical and enantiomeric impurities of dexibuprofen in a. Retrieved from [Link]
-
UNI ScholarWorks. (1936). The Friedel-Crafts Reaction with Furans. Retrieved from [Link]
-
ResearchGate. (n.d.). Physical Chemical Properties and Ultraviolet Spectral Characteristics of Amyl Nitrite. Retrieved from [Link]
-
News-Medical.Net. (2024). Enhancing biotherapeutic research: The role of orthogonal and complementary analytical techniques. Retrieved from [Link]
-
Chromatography Today. (2017). Development and Comparison of Quantitative Methods Using Orthogonal Chromatographic Techniques for the Analysis of Potential Mutagenic Impurities. Retrieved from [Link]
-
Quora. (2016). Organic Chemistry: Why doesn't five membered heterocycles like pyrrol or furan give the Friedel-Crafts alkylation reaction?. Retrieved from [Link]
-
Chemistry Stack Exchange. (2020). Friedel-Crafts acylation of furan [closed]. Retrieved from [Link]
A Senior Application Scientist's Guide to the Synthesis of 4-Oxobutanenitriles: A Comparative Analysis of Synthetic Yields
Introduction: The Significance of 4-Oxobutanenitriles in Modern Chemistry
4-Oxobutanenitriles, also known as γ-ketonitriles, are a critical class of bifunctional molecules that serve as versatile building blocks in organic synthesis. Their unique structure, incorporating both a ketone and a nitrile group, allows for a diverse array of chemical transformations. This makes them invaluable precursors in the development of pharmaceuticals, agrochemicals, and other fine chemicals. The strategic importance of these synthons necessitates a thorough understanding of their synthetic routes to maximize yield and efficiency in research and development settings. This guide provides an in-depth, comparative analysis of the most effective methods for synthesizing 4-oxobutanenitriles, with a focus on experimental yields, mechanistic rationale, and practical applicability for researchers, scientists, and drug development professionals.
Comparative Overview of Key Synthetic Strategies
Several synthetic methodologies have been developed to access 4-oxobutanenitriles. This guide will focus on three prominent and high-yielding approaches: the Michael Addition of cyanide to α,β-unsaturated ketones, the Stetter Reaction , and the Acylation of Acetonitrile Derivatives . Each method offers distinct advantages and is suited for different starting materials and desired substitution patterns.
| Synthetic Method | Typical Starting Materials | Key Reagents/Catalysts | Reported Yield Range | Key Advantages | Potential Challenges |
| Michael Addition | α,β-Unsaturated Ketones (e.g., Methyl Vinyl Ketone), Cyanide Source (e.g., HCN, KCN) | Base Catalyst (e.g., KCN, NaCN) | 84% to near quantitative[1] | High atom economy, straightforward procedure, high yields. | Use of highly toxic hydrogen cyanide or its salts, potential for polymerization of the α,β-unsaturated ketone. |
| Stetter Reaction | Aldehydes, α,β-Unsaturated Nitriles (e.g., Acrylonitrile) | Nucleophilic Catalyst (e.g., N-Heterocyclic Carbene, Cyanide) | 80-95%[2] | Good to excellent yields, broad substrate scope. | Catalyst sensitivity, potential for side reactions if conditions are not optimized. |
| Acylation of Acetonitrile | Acetonitrile, Acylating Agent (e.g., Acyl Chloride, Ester) | Strong Base (e.g., Potassium Methoxide, Sodium Hydride) | Up to 97% for related structures[3] | High yields, readily available starting materials. | Requires stoichiometric use of strong bases, potential for self-condensation of the nitrile or ester. |
In-Depth Analysis of Synthetic Methodologies
Michael Addition: The Direct and High-Yield Approach
The Michael addition, or conjugate addition, of a cyanide nucleophile to an α,β-unsaturated ketone is a classic and highly effective method for the synthesis of 4-oxobutanenitriles. This reaction is particularly well-suited for the synthesis of the parent compound from readily available starting materials.
Causality of Experimental Choices: The choice of a basic catalyst, such as potassium or sodium cyanide, serves a dual purpose: it acts as the source of the cyanide nucleophile and catalyzes the reaction by increasing the nucleophilicity of the cyanide ion. The reaction is typically performed under anhydrous conditions to prevent the base-catalyzed polymerization of the α,β-unsaturated ketone, which is a common side reaction in the presence of water[1]. The use of a controlled temperature is crucial to manage the exothermic nature of the reaction and further minimize side product formation[1].
Reaction Mechanism:
Caption: Mechanism of the base-catalyzed Michael addition of cyanide to methyl vinyl ketone.
Detailed Experimental Protocol: Synthesis of 4-Oxobutanenitrile (Levulinonitrile) [1]
-
Materials: Methyl vinyl ketone, hydrogen cyanide, potassium cyanide (catalyst), anhydrous ether (solvent), sulfuric acid (for neutralization).
-
Procedure:
-
To a cooled (0-5 °C) and stirred solution of methyl vinyl ketone in anhydrous ether, add a catalytic amount of finely powdered potassium cyanide.
-
Slowly add liquid hydrogen cyanide to the mixture while maintaining the temperature below 10 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC or GC).
-
Carefully neutralize the catalyst by adding a dilute solution of sulfuric acid.
-
Separate the ethereal layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure, and purify the resulting crude 4-oxobutanenitrile by vacuum distillation.
-
-
Expected Yield: 84% to near quantitative yields have been reported[1].
The Stetter Reaction: A Versatile Umpolung Approach
The Stetter reaction provides an alternative and powerful method for the synthesis of γ-ketonitriles. This reaction involves the conjugate addition of an aldehyde, which has undergone umpolung (polarity reversal) by a nucleophilic catalyst, to an α,β-unsaturated nitrile.
Causality of Experimental Choices: The key to the Stetter reaction is the use of a nucleophilic catalyst, typically an N-heterocyclic carbene (NHC) or a cyanide ion, which attacks the aldehyde carbonyl to form a Breslow intermediate. This intermediate acts as an acyl anion equivalent, which is the reactive nucleophile. The choice of solvent and base is critical for the stability and catalytic activity of the NHC. The reaction is often carried out under inert conditions to prevent oxidation of the catalyst and the aldehyde.
Reaction Mechanism:
Caption: Simplified mechanism of the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction.
Detailed Experimental Protocol: General Procedure for the Stetter Reaction [2]
-
Materials: Aldehyde, acrylonitrile, N-heterocyclic carbene precursor (e.g., a triazolium salt), base (e.g., DBU), anhydrous solvent (e.g., THF).
-
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon), dissolve the NHC precursor and the base in the anhydrous solvent.
-
Add the aldehyde to the reaction mixture and stir for a few minutes.
-
Add acrylonitrile to the mixture and continue stirring at the appropriate temperature (ranging from room temperature to elevated temperatures depending on the substrates).
-
Monitor the reaction progress by TLC or GC.
-
Upon completion, quench the reaction with a suitable reagent (e.g., saturated ammonium chloride solution).
-
Extract the product with an organic solvent, wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
-
-
Expected Yield: 80-95% yields are achievable for the synthesis of various γ-keto nitriles[2].
Acylation of Acetonitrile Derivatives: A High-Yielding Condensation
The acylation of the α-carbon of acetonitrile or its derivatives with a suitable acylating agent is a direct and often high-yielding route to β-ketonitriles, and by extension, can be adapted for 4-oxobutanenitriles. This method relies on the deprotonation of the acidic α-protons of the nitrile.
Causality of Experimental Choices: A strong, non-nucleophilic base is essential to deprotonate the relatively weakly acidic α-protons of acetonitrile. Bases like sodium hydride or potassium methoxide are commonly employed. The choice of the acylating agent is critical; acyl chlorides are highly reactive and often give good yields. The reaction is typically performed in an anhydrous aprotic solvent to prevent quenching of the strong base and the reactive carbanion intermediate.
Reaction Mechanism:
Caption: Mechanism of the base-mediated acylation of acetonitrile.
Detailed Experimental Protocol: Synthesis of a Substituted 3-Oxovaleronitrile [3]
-
Materials: Acetonitrile, potassium methoxide, isobutyryl chloride, hydrochloric acid solution.
-
Procedure:
-
In a suitable reaction vessel, add potassium methoxide to acetonitrile and stir the mixture.
-
Heat the mixture to reflux temperature.
-
Slowly add isobutyryl chloride dropwise to the refluxing mixture.
-
Continue refluxing for 3-4 hours after the addition is complete.
-
Cool the reaction mixture to 0-5 °C and carefully adjust the pH to 5-6 with a hydrochloric acid solution.
-
Allow the layers to separate and collect the organic phase.
-
Extract the aqueous phase with an organic solvent (e.g., ethyl acetate).
-
Combine the organic phases, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the product.
-
-
Expected Yield: Yields of 95.5-97.2% have been reported for the synthesis of 4-methyl-3-oxovaleronitrile[3].
Conclusion and Future Outlook
The synthesis of 4-oxobutanenitriles can be achieved with high efficiency through several distinct methodologies. The Michael addition of cyanide to α,β-unsaturated ketones stands out for its directness and potential for near-quantitative yields, although it requires careful handling of toxic cyanide reagents. The Stetter reaction offers a versatile alternative with a broad substrate scope and excellent yields, relying on the principles of umpolung chemistry. The acylation of acetonitrile derivatives provides a highly efficient route, particularly when using reactive acylating agents and strong bases.
The choice of the optimal synthetic route will depend on the specific target molecule, the availability of starting materials, and the scale of the reaction. For the straightforward synthesis of the parent 4-oxobutanenitrile, the Michael addition appears to be the most direct and highest-yielding method. For the synthesis of more substituted analogs, the Stetter reaction and acylation methods offer greater flexibility.
Future research in this area will likely focus on the development of more sustainable and safer protocols, such as the use of non-toxic cyanide sources, catalytic enantioselective methods for the synthesis of chiral 4-oxobutanenitriles, and the expansion of the substrate scope for these powerful reactions.
References
- Google Patents. (1988). Process for the production of 3-oxonitriles. US4728743A.
-
Canadian Science Publishing. (1969). Quantitative aspects of base-catalyzed Michael addition: Mechanistic study of structural and medium effects on rate. Canadian Journal of Chemistry, 47(11), 1965-1976. Available at: [Link]
-
ResearchGate. (2025). Synthetic strategy toward γ-KETO NITRILES and their Biocatalytic conversion to asymmetric γ-lactones. Available at: [Link]
-
ResearchGate. (2025). Succinic acid: a novel and efficient organo-catalyst for synthesis of α-amino nitriles under solvent free condition. Available at: [Link]
- Google Patents. (1940). Process of reacting methyl vinyl ketone with hydrogen cyanide and products thereby obtained. US2188340A.
-
ResearchGate. (n.d.). Stetter-Reaktion. Available at: [Link]
- Biomedicine and Chemical Sciences. (2021). Recent Developments of Stetter Reaction: A Brief Review. Biomedicine and Chemical Sciences, 1(1), 1-10.
-
Chemistry LibreTexts. (2023). The Addition of Hydrogen Cyanide to Aldehydes and Ketones. Available at: [Link]
-
ACS Publications. (2018). Ligand-Controlled Ni-Catalyzed Regiodivergent Hydrocyanation of Unactivated Alkynes toward Linear and Branched Vinyl Nitriles. ACS Catalysis, 8(10), 9582-9588. Available at: [Link]
- Beilstein Archives. (2023). A Reaction of N-substituted Succinimides with Hydroxylamine as a Novel Approach to the Synthesis of Hydroxamic Acids. Beilstein Archives.
-
Royal Society of Chemistry. (2021). Selective production of acetonitrile via dehydroamination of ethanol over a stable Cu–Zr/meso SiO2 catalyst. Green Chemistry, 23(18), 7136-7146. Available at: [Link]
-
RSC Publishing. (2016). Metal-free synthesis of ketonitriles via C–F bond cleavage. Organic & Biomolecular Chemistry, 14(3), 858-861. Available at: [Link]
-
ResearchGate. (2025). A comparative study of the synthetic methods for Nitriles. Available at: [Link]
- Sci-Hub. (2003). Direct Enantioselective Michael Addition of Aldehydes to Vinyl Ketones Catalyzed by Chiral Amines. The Journal of Organic Chemistry, 68(13), 5435-5443.
-
Name of the Website. (n.d.). Stetter Reaction: synthesis of 1 4-diketones and γ-oxo nitriles. Available at: [Link]
-
Organic Chemistry Portal. (2018). Nickel-Catalyzed Highly Regioselective Hydrocyanation of Terminal Alkynes with Zn(CN)2 Using Water as the Hydrogen Source. Available at: [Link]
-
Beilstein Journals. (2019). A green, economical synthesis of β-ketonitriles and trifunctionalized building blocks from esters and lactones. Beilstein Journal of Organic Chemistry, 15, 2872-2879. Available at: [Link]
- Google Patents. (2021). Synthesis method of 4-methyl-3-oxo-valeronitrile. CN113185428B.
- IJCRT.org. (2018). Contributions from the Stetter Reaction to the Organic Chemistry.
-
ResearchGate. (2022). Proposed mechanism for the Ni‐catalyzed transfer hydrocyanation of alkenes using Zn(CN)2. Available at: [Link]
-
Semantic Scholar. (n.d.). The nickel-catalyzed hydrocyanation of vinylarenes and dienes : mechanism and appplication. Available at: [Link]
- Google Patents. (1976). Process for the preparation of 4-hydroxy-3-methoxy-phenylacetonitrile. US3983151A.
-
ResearchGate. (2020). Michael Addition between vinyl ketone and Tetrahydroisoquinolines. Reaction conditions. Available at: [Link]
-
ACS Publications. (2019). Nickel-Catalyzed Cyanation of Aryl Halides and Hydrocyanation of Alkynes via C–CN Bond Cleavage and Cyano Transfer. Organic Letters, 22(1), 236-241. Available at: [Link]
-
MDPI. (2022). A Simple and Efficient Approach to the Synthesis of 4-Aryl-2-dialkylphosphonomethyl-4-oxobutanenitrile. Molecules, 27(13), 4235. Available at: [Link]
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Safety Operating Guide
A Guide to Personal Protective Equipment for Handling 4-(2-Furyl)-4-oxobutanenitrile
This document provides a comprehensive guide to the selection and use of Personal Protective Equipment (PPE) for handling 4-(2-Furyl)-4-oxobutanenitrile. As a valued professional in research and drug development, your safety is paramount. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a deep understanding of the risks and mitigation strategies involved.
Composite Hazard Profile: Understanding the Risks
The chemical structure of 4-(2-Furyl)-4-oxobutanenitrile presents a dual-risk profile that dictates our safety protocols.
The Furan Moiety: A Profile of Systemic Risk
The furan ring is a known structural alert in toxicology. Furan itself is classified as a potential carcinogen and is suspected of causing genetic defects.[1] Its toxicity is often mediated by metabolic activation in the liver to reactive intermediates, which can lead to cellular damage.[1]
Key hazards associated with the furan ring include:
-
Carcinogenicity and Mutagenicity: Furan is classified as a substance that may cause cancer and is suspected of causing genetic defects.[1]
-
Organ Damage: Prolonged or repeated exposure can lead to organ damage.[1]
-
Irritation: It is known to cause skin and serious eye irritation.[1]
-
Peroxide Formation: Like other ethers, furan can form explosive peroxides upon exposure to air and light, especially on prolonged storage.[1]
The Oxobutanenitrile Moiety: Acute and Localized Hazards
The nitrile functional group (-C≡N) and the ketone require careful handling due to their potential for acute toxicity and irritation. While many nitriles are stable, they can release highly toxic hydrogen cyanide (HCN) gas under acidic conditions.
Hazards associated with related nitrile and ketone compounds include:
-
Acute Toxicity: Similar compounds are classified as harmful if swallowed (Acute Toxicity 4, Oral).[2]
-
Severe Irritation: Related molecules are known to cause skin irritation (Category 2), serious eye irritation (Category 2/2A), and respiratory irritation.[3][4][5]
Anticipated GHS Classification Summary
Based on the composite analysis, a conservative GHS classification for 4-(2-Furyl)-4-oxobutanenitrile is summarized below. This table informs the level of protective equipment required.
| Hazard Class | GHS Pictogram | Signal Word | Anticipated Hazard Statement |
| Acute Toxicity, Oral | GHS07 (Exclamation Mark) | Warning | H302: Harmful if swallowed.[2] |
| Skin Corrosion/Irritation | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation.[1][3] |
| Germ Cell Mutagenicity | GHS08 (Health Hazard) | Danger | H340: May cause genetic defects.[1] |
| Carcinogenicity | GHS08 (Health Hazard) | Danger | H350: May cause cancer.[1] |
| Specific Target Organ Toxicity | GHS08 (Health Hazard) | Danger | H373: May cause damage to organs through prolonged or repeated exposure.[1] |
Core Directive: Engineering Controls and Essential PPE
Before any personal protective equipment is considered, the primary line of defense must be established.
-
Primary Engineering Control: Chemical Fume Hood All handling of 4-(2-Furyl)-4-oxobutanenitrile, from weighing to solution preparation and reaction work-ups, must be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any dust, aerosols, or vapors.
Foundational Personal Protective Equipment
This is the minimum required PPE for any work in the laboratory where this chemical is present.
-
Hand Protection:
-
Glove Type: Nitrile gloves are mandatory. Nitrile provides superior resistance to a broad range of chemicals compared to latex and is less likely to cause allergic reactions.[6]
-
Best Practice: For tasks involving direct handling of the material or solutions, such as weighing or transfers, double-gloving is strongly recommended to provide an additional barrier and a clear protocol for decontamination (removing the outer pair).
-
-
Eye and Face Protection:
-
Primary Protection: Chemical safety goggles that provide a full seal around the eyes are required at all times.
-
Secondary Protection: A full-face shield must be worn over safety goggles during any procedure with a risk of splashes or energetic reactions (e.g., adding reagents, quenching a reaction).
-
-
Body Protection:
-
A flame-resistant lab coat, fully buttoned, is required to protect skin and personal clothing from contamination.
-
Operational Plan: Task-Specific PPE Requirements
Different laboratory operations carry varying levels of risk. The following table outlines the specific PPE required for each stage of a typical workflow.
| Task | Minimum Required PPE | Recommended Upgrade | Rationale |
| Weighing Solid | Single pair of nitrile gloves, safety goggles, lab coat. | Double nitrile gloves , face shield. | Mitigates risk from fine powders which can become airborne. A face shield protects against accidental inhalation or facial contact. |
| Preparing Solutions | Double nitrile gloves, safety goggles, lab coat. | Face shield, chemical-resistant apron. | Protects against splashes during dissolution and transfer. An apron adds a layer of protection against larger spills. |
| Running Reaction | Double nitrile gloves, safety goggles, lab coat. | Face shield. | Essential for protecting against potential splashes during reagent addition or in the event of an exothermic reaction. |
| Work-up & Quenching | Double nitrile gloves, safety goggles, face shield, lab coat. | Chemical-resistant apron. | This stage often involves transfers and mixing of immiscible liquids, increasing the risk of significant splashes. |
| Waste Disposal | Double nitrile gloves, safety goggles, lab coat. | Face shield. | Protects against splashes while handling and consolidating hazardous waste streams. |
Procedural Protocols: Donning, Doffing, and Workflow
The order of donning and doffing PPE is critical to prevent cross-contamination.
PPE Donning Sequence (Putting On)
-
Lab Coat: Don the lab coat and fasten it completely.
-
Goggles/Face Shield: Put on safety goggles first, then the face shield if required.
-
Gloves: Don the inner pair of gloves, pulling the cuffs over the sleeves of the lab coat. Don the outer pair over the inner pair.
PPE Doffing Sequence (Taking Off)
This procedure should be performed in a designated area away from the immediate workspace to avoid re-contamination.
-
Outer Gloves: Remove the (potentially contaminated) outer pair of gloves. Grasp the outside of one glove at the wrist and peel it off, turning it inside out. Hold the removed glove in the gloved hand. Slide a finger from the ungloved hand under the wrist of the remaining glove and peel it off from the inside, creating a "bag" for both gloves. Dispose of immediately as hazardous waste.
-
Face Shield/Goggles: Remove the face shield (if used), followed by the safety goggles, handling them by the strap or sides.
-
Lab Coat: Unbutton the lab coat. Shrug it off the shoulders, touching only the inside of the coat. Turn the sleeves inside out as you remove it, folding the contaminated outside inward.
-
Inner Gloves: Remove the inner pair of gloves using the same technique as for the outer pair.
-
Hand Washing: Immediately wash hands thoroughly with soap and water.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.
Caption: PPE selection workflow for handling 4-(2-Furyl)-4-oxobutanenitrile.
Decontamination and Disposal Plan
-
Reusable PPE: Safety goggles and face shields should be decontaminated after each use by wiping them down with a suitable solvent (e.g., 70% ethanol), followed by soap and water.
-
Disposable PPE: All single-use items, including nitrile gloves, bench paper, and contaminated pipette tips, must be considered hazardous waste. Collect them in a dedicated, clearly labeled, and sealed hazardous waste container.[3]
-
Chemical Waste: All waste containing 4-(2-Furyl)-4-oxobutanenitrile must be treated as hazardous chemical waste. Do not dispose of it down the drain.[7] Segregate waste streams (e.g., solid vs. liquid) as per your institution's guidelines and arrange for pickup by your Environmental Health & Safety (EHS) department.[3]
Emergency Procedures: Immediate Actions
In the event of an exposure, immediate and correct action is critical.
| Exposure Type | Immediate Action Protocol |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing. Seek immediate medical attention.[4] |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4] |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.[3][4] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[4] |
References
-
GSRS. (n.d.). 4-(2-FURYL)-2-BUTANONE. Global Substance Registration System. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2-(4-Oxo-4,5-dihydro-1,3-thiazol-2-yl)acetonitrile. Cole-Parmer. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet: 2,4-difluorobenzonitrile. Cole-Parmer. Retrieved from [Link]
-
Google APIs. (2023). Safety Data Sheet: Engineering Series Resin. Google APIs. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Retrieved from [Link]
-
Unigloves. (2020). What Do Nitrile Gloves Protect Against?. Unigloves. Retrieved from [Link]
-
S&S Glove. (2025). What Do Nitrile Gloves Protect Us Against?. S&S Glove. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. 4-(4-Fluorophenyl)-4-oxobutanenitrile | Sigma-Aldrich [sigmaaldrich.com]
- 3. sigmaaldrich.com [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
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Strategy Settings
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|---|---|
| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
